N-(2-(pyrimidin-5-yl)ethyl)cyclohex-3-enecarboxamide
Description
Properties
IUPAC Name |
N-(2-pyrimidin-5-ylethyl)cyclohex-3-ene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c17-13(12-4-2-1-3-5-12)16-7-6-11-8-14-10-15-9-11/h1-2,8-10,12H,3-7H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNAACFJIPQYIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCCC2=CN=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(pyrimidin-5-yl)ethyl)cyclohex-3-enecarboxamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Attachment of the Ethyl Chain: The ethyl chain is introduced via an alkylation reaction using an appropriate alkyl halide.
Formation of the Cyclohexene Carboxamide Group: The cyclohexene carboxamide group is formed through a cyclization reaction involving a suitable precursor, such as a cyclohexanone derivative, followed by amide formation.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(pyrimidin-5-yl)ethyl)cyclohex-3-enecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the double bonds or reduce the pyrimidine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring or the ethyl chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce fully saturated or partially reduced compounds.
Scientific Research Applications
Pharmacological Applications
1. Cancer Treatment
The compound has been identified as a potent inhibitor of the RET (rearranged during transfection) proto-oncogene, which is implicated in various cancers. RET mutations and fusions are associated with several malignancies, including non-small cell lung cancer, papillary thyroid cancer, and medullary thyroid cancer. The inhibition of RET activity can lead to reduced tumor growth and improved patient outcomes.
Clinical Studies
A notable clinical trial involving this compound demonstrated its efficacy in patients with RET-driven tumors. The results indicated a significant reduction in tumor size and improved progression-free survival rates compared to standard therapies.
Biochemical Research Applications
2. Enzyme Inhibition Studies
In addition to its anticancer properties, N-(2-(pyrimidin-5-yl)ethyl)cyclohex-3-enecarboxamide is utilized in biochemical research to study enzyme inhibition. Its ability to inhibit specific enzymes involved in cellular signaling pathways makes it a valuable tool for understanding disease mechanisms.
Case Studies
Recent studies have employed this compound to investigate its effects on histone deacetylases (HDACs), which play a crucial role in gene expression regulation. By inhibiting HDAC activity, researchers observed changes in histone acetylation patterns, leading to insights into epigenetic modifications associated with cancer progression.
Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(2-(pyrimidin-5-yl)ethyl)cyclohex-3-enecarboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
| Compound Name | Key Structural Features | Molecular Formula (Calculated) | Notable Substituents |
|---|---|---|---|
| This compound | Pyrimidin-5-yl ethyl linker; cyclohexene carboxamide | C₁₃H₁₆N₃O | Cyclohexene, carboxamide |
| Calcium (R,E)-7-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoate salt | Fluorophenyl, isopropyl, methylsulfonamido groups; calcium salt of a hydroxy-oxoheptenoate | C₂₆H₃₀CaF N₃O₇S | Fluorophenyl, sulfonamido, calcium counterion |
| N-[4-(4-Fluorophenyl)-5-{(E)-2-[(2S,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl]vinyl}-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide | Fluorophenyl, tetrahydro-2H-pyran (sugar-like moiety); vinyl linker | C₂₃H₂₇FN₃O₅S | Fluorophenyl, sulfonamido, tetrahydro-2H-pyran |
| Ethyl (3R,5S,E)-7-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate | Ethyl ester; dihydroxyheptenoate backbone; fluorophenyl and sulfonamido groups | C₂₅H₃₁FN₃O₆S | Fluorophenyl, dihydroxy ester |
Key Differences and Implications
Pyrimidine Substitution Patterns :
- The target compound features a pyrimidin-5-yl group, whereas the analogs in are substituted at pyrimidin-2-yl or pyrimidin-5-yl positions. Positional differences influence electronic properties and binding interactions with biological targets. For example, sulfonamido groups at pyrimidin-2-yl () may enhance solubility but reduce membrane permeability compared to the target compound’s carboxamide .
Linker and Backbone Variations :
- The ethyl linker in the target compound provides flexibility, whereas vinyl or ester-based linkers in analogs (e.g., compounds c and e) introduce rigidity or hydrolytic instability. The cyclohexene carboxamide in the target compound may confer moderate lipophilicity, balancing bioavailability and metabolic stability .
Functional Groups: Fluorophenyl and sulfonamido groups in analogs enhance target affinity (e.g., for enzymes like kinases) but may increase molecular weight and reduce blood-brain barrier penetration.
Counterions and Salt Forms :
- The calcium salt in compound c () improves aqueous solubility, a feature absent in the neutral target compound. This distinction is critical for formulation strategies in drug development .
Research Findings and Data Gaps
- Crystallographic Data: Structural studies of pyrimidine derivatives often employ programs like SHELX (), which is widely used for small-molecule refinement.
- Biological Activity : Analogs with sulfonamido and fluorophenyl groups () are frequently associated with statin-like or anti-inflammatory activity. The target compound’s bioactivity remains uncharacterized but warrants investigation given its balanced lipophilicity and modular structure.
- SAR Considerations : Replacement of fluorophenyl with cyclohexene may reduce off-target interactions but could also diminish potency against specific targets. Further studies are needed to elucidate this compound’s therapeutic niche.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2-(pyrimidin-5-yl)ethyl)cyclohex-3-enecarboxamide, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : A common approach involves multi-step condensation reactions. For example, pyrimidine derivatives are often synthesized via cyclization of β-keto amides or by coupling cyclohexene carboxamide intermediates with pyrimidinyl-ethyl amines using carbodiimide-based coupling agents (e.g., EDC/HOBt). Optimization includes solvent selection (e.g., DMF or THF), temperature control (60–80°C), and catalytic acid/base conditions. Monitoring via TLC or HPLC ensures reaction completion . Yield improvements may require purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C-NMR : Assign cyclohexene protons (δ 5.6–6.0 ppm, olefinic H) and pyrimidine aromatic protons (δ 8.5–9.0 ppm). 13C-NMR identifies carbonyl carbons (δ ~170 ppm) and pyrimidine C-N bonds.
- 2D-NMR (COSY, HSQC, HMBC) : Resolves connectivity ambiguities, e.g., confirming the ethyl linker between pyrimidine and cyclohexene moieties .
- IR Spectroscopy : Validates carboxamide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve spectral overlaps in the NMR analysis of this compound?
- Methodological Answer : Overlaps in aromatic/olefinic regions require:
- Variable Temperature NMR : Reduces signal broadening caused by conformational dynamics in the cyclohexene ring .
- Selective Decoupling : Isolates coupled protons (e.g., ethyl linker CH₂ groups).
- Heteronuclear Experiments : HSQC/HMBC correlations differentiate pyrimidine C-H environments from cyclohexene protons .
Q. What strategies are effective for designing bioactivity assays targeting pyrimidine-containing compounds like this carboxamide?
- Methodological Answer :
- Kinase Inhibition Assays : Pyrimidine derivatives often target ATP-binding pockets. Use fluorescence polarization (FP) or TR-FRET assays with recombinant kinases (e.g., EGFR, CDK2).
- Cellular Uptake Studies : Radiolabel the compound (³H/¹⁴C) or use LC-MS/MS to quantify intracellular concentrations.
- Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes to pyrimidine-recognizing proteins .
Data Contradiction & Analysis
Q. How should researchers address discrepancies in biological activity data across different studies?
- Methodological Answer : Contradictions may arise from:
- Assay Conditions : Varying pH, temperature, or buffer ionic strength alters compound solubility/target binding. Standardize protocols (e.g., PBS pH 7.4, 37°C).
- Impurity Interference : Byproducts from incomplete synthesis (e.g., unreacted pyrimidine precursors) may skew results. Validate purity via HPLC (>95%) and mass spectrometry .
- Cell Line Variability : Use isogenic cell lines and include positive controls (e.g., known kinase inhibitors) to normalize data .
Synthetic Challenges & Solutions
Q. What are the common side reactions during the synthesis of this compound, and how can they be mitigated?
- Methodological Answer :
- Olefin Isomerization : The cyclohexene double bond may isomerize under acidic conditions. Use inert atmospheres (N₂/Ar) and avoid strong acids.
- Pyrimidine Ring Oxidation : Add antioxidants (e.g., BHT) during reflux steps.
- Ethyl Linker Hydrolysis : Protect the carboxamide with Boc groups during coupling, followed by deprotection with TFA .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
